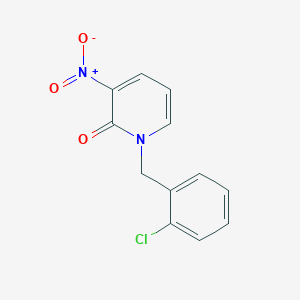
2-(3-carboxy-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound falls within a class of chemicals that have been synthesized and studied for their potential in various fields, including material science and pharmacology. Its structure suggests a complex synthesis pathway and diverse reactivity, which could lead to a variety of applications.
Synthesis Analysis
The synthesis of related compounds often involves solvent-free methods or reactions with specific reagents to achieve the desired structural framework. For example, a simple solvent-free synthesis achieved by fusion of specific carboxylic acid derivatives with amino acids is a common approach for generating isoindolone derivatives with significant biological activities (Csende, Jekő, & Porkoláb, 2011).
Molecular Structure Analysis
X-ray crystallography and various spectroscopic techniques such as IR, EI-MS, 1H-NMR, and 13C-NMR are essential for confirming the molecular structure of synthesized compounds. These methods provide detailed insights into the arrangement of atoms within a molecule and its electronic environment, which are critical for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical reactions, often influenced by their functional groups. Organotin carboxylates based on amide carboxylic acids are an example, showing unique reactivities and forming complexes with luminescent properties and potential antitumor activities (Xiao et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Optically Active Compounds: Research has developed convenient synthesis methods for optically active compounds, such as 3-morpholinecarboxylic acid, highlighting the versatility of similar chemical structures in synthesis processes (Kogami & Okawa, 1987).
- Solvent-Free Synthesis: A study achieved a simple solvent-free synthesis of a compound structurally related to the target molecule, showcasing the synthetic adaptability of isoindolinecarboxylic acid derivatives and their potential in green chemistry applications (Csende, Jekő, & Porkoláb, 2011).
Chemical Properties and Functional Applications
- Fluorescence and Antitumor Activities: The study on drumlike p-methylphenyltin carboxylates, involving 3-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-propionic acid, revealed novel organotin carboxylates with promising fluorescence and antitumor activities, suggesting potential biomedical applications (Xiao et al., 2019).
- Microbial Tolerance to Weak Acid Stress: Research into microbial mechanisms of tolerance to weak acid stress, including carboxylic acids, can provide insights into the biological impacts of similar compounds and their potential roles in food preservation, chemotherapy, and agriculture (Mira & Teixeira, 2013).
Eigenschaften
IUPAC Name |
2-(3-carboxy-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO6/c1-8-10(17(23)24)3-2-4-13(8)18-14(19)11-6-5-9(16(21)22)7-12(11)15(18)20/h2-7H,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOBRJRRVUHGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-carboxy-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5509684.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)
![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)




![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)
![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)
![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)